2-{[1-(2-bromophenyl)ethyl]amino}-N-(cyclohexylmethyl)acetamide
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Overview
Description
2-{[1-(2-bromophenyl)ethyl]amino}-N-(cyclohexylmethyl)acetamide is a chemical compound with a complex structure that includes a bromophenyl group, an ethylamino group, and a cyclohexylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-bromophenyl)ethyl]amino}-N-(cyclohexylmethyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-bromophenylacetic acid with ethylamine to form an intermediate, which is then reacted with cyclohexylmethylamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as high-throughput screening and process optimization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-bromophenyl)ethyl]amino}-N-(cyclohexylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{[1-(2-bromophenyl)ethyl]amino}-N-(cyclohexylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(2-bromophenyl)ethyl]amino}-N-(cyclohexylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, modulating their activity. The ethylamino and cyclohexylmethyl groups can influence the compound’s solubility, stability, and overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-bromophenyl)acetamide
- N-(2-{[1-(2-bromophenyl)ethyl]amino}ethyl)acetamide
Comparison
Compared to similar compounds, 2-{[1-(2-bromophenyl)ethyl]amino}-N-(cyclohexylmethyl)acetamide is unique due to the presence of the cyclohexylmethyl group, which can enhance its chemical stability and biological activity. The specific arrangement of functional groups in this compound also allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H25BrN2O |
---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
2-[1-(2-bromophenyl)ethylamino]-N-(cyclohexylmethyl)acetamide |
InChI |
InChI=1S/C17H25BrN2O/c1-13(15-9-5-6-10-16(15)18)19-12-17(21)20-11-14-7-3-2-4-8-14/h5-6,9-10,13-14,19H,2-4,7-8,11-12H2,1H3,(H,20,21) |
InChI Key |
UBPFLKHKMOMVLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NCC(=O)NCC2CCCCC2 |
Origin of Product |
United States |
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